molecular formula C18H26ClN3 B1663885 Chloroquine CAS No. 54-05-7

Chloroquine

Cat. No.: B1663885
CAS No.: 54-05-7
M. Wt: 319.9 g/mol
InChI Key: WHTVZRBIWZFKQO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chloroquine primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species, by converting toxic heme to non-toxic hemazoin .

Mode of Action

This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which eventually leads to the death of the parasite . This compound enters the red blood cell by simple diffusion, inhibiting the parasite cell and digestive vacuole . Once inside the cell, this compound becomes protonated due to the acidic environment of the digestive vacuole, preventing it from leaving .

Biochemical Pathways

This compound interferes with the autophagy pathway by preventing the fusion of autophagosomes with lysosomes . This inhibition of autophagy leads to an accumulation of cellular waste and damaged organelles, which can have various downstream effects, including impaired cellular function and cell death .

Pharmacokinetics

This compound is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, this compound is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active desethylthis compound and bisdesethylthis compound . It is absorbed very rapidly following subcutaneous or intramuscular injection .

Result of Action

The inhibition of heme polymerase by this compound leads to the accumulation of toxic heme within the Plasmodium species, resulting in the death of the parasite . In addition, the inhibition of autophagy can lead to impaired cellular function and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been found in aquatic environments due to its persistence . It enters into river systems through various pathways such as improper disposal of unused medication, excretion from medically treated individuals, and wastewater discharges from hospitals and pharmaceutical industries . This contamination raises environmental concerns due to its impact on aquatic ecosystems and potential threats to human health through drinking water supplies .

Biochemical Analysis

Biochemical Properties

Chloroquine interacts with various enzymes, proteins, and other biomolecules. High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify this compound in pharmaceutical products and biological samples .

Cellular Effects

This compound has exhibited a broad spectrum of action against various fungus, bacteria, and viruses . It has been identified to have severe gastrointestinal, neurological, cardiac, and ocular side effects, which are commonly related to this compound dose and treatment time .

Molecular Mechanism

This compound and its analog, hydroxythis compound, have similar chemical structure and pharmacokinetics properties . Both drugs cross cell membranes well . Hydroxythis compound is more polar, less lipophilic, and has more difficulty diffusing across cell membranes .

Temporal Effects in Laboratory Settings

The main chromatographic conditions used to identify and quantify this compound from tablets and injections, degradation products, and metabolites are presented and discussed .

Dosage Effects in Animal Models

The occurrence and intensity of side effects of this compound are commonly related to its dose and treatment time .

Metabolic Pathways

This compound is involved in various metabolic pathways. The main chromatographic conditions used to identify and quantify this compound from tablets and injections, degradation products, and metabolites are presented and discussed .

Transport and Distribution

Both this compound and hydroxythis compound cross cell membranes well . Hydroxythis compound is more polar, less lipophilic, and has more difficulty diffusing across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroquine involves the condensation reaction of 4,7-dichloroquinoline with 2-amino-5-diethylaminopentane . The reaction proceeds through the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Chloroquine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chloroquine has a wide range of scientific research applications:

Comparison with Similar Compounds

Chloroquine is compared with other similar compounds, highlighting its uniqueness:

    Hydroxythis compound: Similar in structure and function to this compound but generally considered less toxic.

    Quinine: A natural compound used to treat malaria.

    Mefloquine: Another synthetic antimalarial agent with a different mechanism of action.

    Artemisinin: A natural compound with potent antimalarial activity.

This compound’s unique properties, such as its ability to inhibit heme polymerase and modulate immune responses, make it a valuable compound in both medical and scientific research.

Properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTVZRBIWZFKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2040446
Record name Chloroquine
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Molecular Weight

319.9 g/mol
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Physical Description

Solid
Record name Chloroquine
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Solubility

Bitter colorless crystals, dimorphic. Freely soluble in water, less sol in neutral or alkaline pH. Stable to heat in soln pH4 to 6.5. Practically in soluble in alcohol, benzene and chloroform /Diphosphate/, WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; FREELY SOL IN WATER;PRACTICALLY INSOL IN ALCOHOL, CHLOROFORM, ETHER; AQ SOLN HAS PH OF ABOUT 4.5; PKA1= 7; PKA2= 9.2 /PHOSPHATE/, VERY SLIGHTLY SOL IN WATER; SOL IN DIL ACIDS, CHLOROFORM, ETHER, Insoluble in alcohol, benzene, chloroform, ether., 1.75e-02 g/L
Record name CHLOROQUINE
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Record name Chloroquine
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Mechanism of Action

Chloroquine inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. _Plasmodium_ species continue to accumulate toxic heme, killing the parasite. Chloroquine passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles; where it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH. The raised pH in endosomes, prevent virus particles from utilizing their activity for fusion and entry into the cell. Chloroquine does not affect the level of ACE2 expression on cell surfaces, but inhibits terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry. ACE2 that is not in the glycosylated state may less efficiently interact with the SARS-CoV-2 spike protein, further inhibiting viral entry., The exact mechanism of antimalarial activity of chloroquine has not been determined. The 4-aminoquinoline derivatives appear to bind to nucleoproteins and interfere with protein synthesis in susceptible organisms; the drugs intercalate readily into double-stranded DNA and inhibit both DNA and RNA polymerase. In addition, studies using chloroquine indicate that the drug apparently concentrates in parasite digestive vacuoles, increases the pH of the vacuoles, and interferes with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. Plasmodial forms that do not have digestive vacuoles and do not utilize hemoglobin, such as exoerythrocytic forms, are not affected by chloroquine., The 4-aminoquinoline derivatives, including chloroquine, also have anti-inflammatory activity; however, the mechanism(s) of action of the drugs in the treatment of rheumatoid arthritis and lupus erythematosus has not been determined. Chloroquine reportedly antagonizes histamine in vitro, has antiserotonin effects, and inhibits prostaglandin effects in mammalian cells presumably by inhibiting conversion of arachidonic acid to prostaglandin F2. In vitro studies indicate that chloroquine also inhibits chemotaxis of polymorphonuclear leukocytes, macrophages, and eosinophils., Antiprotozoal-Malaria: /Mechanism of action/ may be based on ability of chloroquine to bind and alter the properties of DNA. Chloroquine also is taken up into the acidic food vacuoles of the parasite in the erythrocyte. It increases the pH of the acid vesicles, interfering with vesicle functions and possibly inhibiting phospholipid metabolism. In suppressive treatment, chloroquine inhibits the erythrocytic stage of development of plasmodia. In acute attacks of malaria, chloroquine interrupts erythrocytic schizogony of the parasite. its ability to concentrate in parasitized erythrocytes may account for its selective toxicity against the erythrocytic stages of plasmodial infection., Antirheumatic-Chloroquine is though to act as a mild immunosuppressant, inhibiting the production of rheumatoid factor and acute phase reactants. It also accumulates in white blood cells, stabilizing lysosomal membranes and inhibiting the activity of many enzymes, including collagenase and the proteases that cause cartilage breakdown.
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Color/Form

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER, Colorless crystals

CAS No.

54-05-7
Record name Chloroquine
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Melting Point

87-89.5, 87 °C, 289 °C
Record name Chloroquine
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Record name Chloroquine
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Synthesis routes and methods I

Procedure details

17.904 millimols, i.e. a yield of 98.05% relative to the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one converted, and a yield of 96.86% relative to the 1-diethylamino-4-amino-pentane converted, and
Quantity
0 (± 1) mol
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Yield
98.05%

Synthesis routes and methods II

Procedure details

3.665 millimols, i.e. a yield of 90% relative to the 7-chloro-1,2,3,4-tetrahydroquinolinone converted, and a yield of 91.2% relative to the 1-diethylamino-4-aminopentane converted, and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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